molecular formula C17H15N3O5 B2503060 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate CAS No. 452312-42-4

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate

Cat. No. B2503060
CAS RN: 452312-42-4
M. Wt: 341.323
InChI Key: BECLKSJEVHRXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxobenzo[d][1,2,3]triazin derivatives have been studied for their potential as cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to Alzheimer’s disease .


Chemical Reactions Analysis

While the specific chemical reactions involving “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate” were not found, related compounds have been studied for their interactions with cholinesterase .

Scientific Research Applications

Antitumor Activity

This compound has been studied for its potential antitumor activity . In one study, a series of 3-methyl-4-oxo-3,4-dihydroimidazo derivatives were synthesized and evaluated for their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines . One of the compounds showed more activity than the other compounds and the positive control temozolomide .

Inhibition of Acetylcholinesterase (AChE)

The compound has been found to exhibit good inhibitory activity against acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and inhibitors of AChE are used in the treatment of diseases such as Alzheimer’s disease.

Inhibition of Butyrylcholinesterase (BuChE)

While most of the synthesized compounds displayed low anti-BuChE activity, one of the compounds exhibited BuChE inhibitory activity more than donepezil . BuChE is another enzyme that breaks down acetylcholine and other choline-based esters that function as neurotransmitters, and its inhibitors are also used in the treatment of Alzheimer’s disease.

Neuroprotective Activity

One of the compounds was observed to have significant neuroprotective activity against H2O2-induced PC12 oxidative stress . This suggests potential applications in the treatment of neurodegenerative diseases.

Potential Anti-Alzheimer Agents

A new series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids were designed, synthesized, and screened as potential cholinesterase inhibitors against AChE and BuChE . This suggests that the compound could be used in the development of new drugs for the treatment of Alzheimer’s disease.

Water Solubility

These compounds also exhibited considerably enhanced water-solubility . This is an important property for drug delivery and bioavailability.

Mechanism of Action

The mechanism of action for these compounds involves inhibition of cholinesterase. For example, one compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor, against BuChE .

Future Directions

The future directions for this class of compounds could involve further exploration of their potential as cholinesterase inhibitors, given their demonstrated activity against AChE and BuChE .

properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-23-12-7-11(8-13(9-12)24-2)17(22)25-10-20-16(21)14-5-3-4-6-15(14)18-19-20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECLKSJEVHRXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.